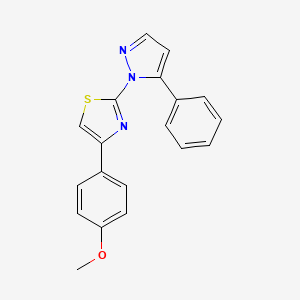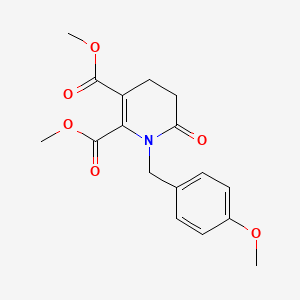
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anxiolytic-like Effects and Pharmacological Evaluation
Research has revealed the potential of compounds structurally related to 4-(4-methoxyphenyl)-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole in exhibiting anxiolytic-like effects. In a study, a compound incorporating both pyrazol and methoxyphenyl groups demonstrated anxiolytic-like activity, mediated through benzodiazepine and nicotinic pathways without affecting mnemonic activity. This underlines the therapeutic potential of such compounds in treating anxiety disorders with minimal side effects on memory functions (Brito et al., 2017).
Interaction with Benzodiazepine Receptors
A novel pyrazolopyridine anxiolytic compound, structurally related to this compound, was identified as a potent and selective ligand for the central benzodiazepine receptor. This highlights the relevance of the structural motif in engaging with key neurological receptors, offering insights into the development of new therapeutic agents targeting anxiety and seizure disorders (Williams et al., 1989).
Metabolic Pathways and Drug Monitoring
Understanding the metabolic pathways of compounds is crucial for their therapeutic application and monitoring. A study focusing on the urinary metabolites of a synthetic indole-derived compound related to this compound helps in identifying markers for drug consumption and potential toxicities. Identifying such metabolites aids in developing tests for drug monitoring and assessing long-term exposure effects (Kavanagh et al., 2012).
Environmental and Neurotoxic Exposure
The study of organophosphorus (OP) and pyrethroid (PYR) pesticides' exposure in children underscores the importance of assessing environmental contaminants related to synthetic compounds. Although not directly related to this compound, this research sheds light on the broader implications of chemical exposure and the necessity for stringent regulatory measures to protect vulnerable populations (Babina et al., 2012).
Biochemical and Pharmacokinetic Characterization
The pharmacokinetic properties of novel compounds are fundamental for their development as drugs. Research on SB-649868, which shares structural similarities with this compound, illustrates the process of drug metabolism and disposition. Such studies are crucial for understanding how drugs are processed in the body and for optimizing dosing regimens to enhance therapeutic efficacy while minimizing adverse effects (Renzulli et al., 2011).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-(5-phenylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-16-9-7-14(8-10-16)17-13-24-19(21-17)22-18(11-12-20-22)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUFCJWIKWKNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2770895.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2770897.png)
![3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2770899.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2770901.png)
![N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2770904.png)



![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)
